molecular formula C14H15ClN2O2 B2402941 N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide CAS No. 2411177-31-4

N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide

Cat. No.: B2402941
CAS No.: 2411177-31-4
M. Wt: 278.74
InChI Key: IGUPGVBQYNHGCO-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrrolidinone ring, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the ecological footprint of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorophenyl derivatives and pyrrolidinone-containing molecules. Examples include:

Uniqueness

What sets N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[(2R,3S)-2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-3-12(18)16-11-8-13(19)17(2)14(11)9-4-6-10(15)7-5-9/h3-7,11,14H,1,8H2,2H3,(H,16,18)/t11-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUPGVBQYNHGCO-SMDDNHRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)NC(=O)C=C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)NC(=O)C=C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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